8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18312321
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C14H11ClN2O | 
|---|---|
| Molecular Weight | 258.70 g/mol | 
| IUPAC Name | 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine | 
| Standard InChI | InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)12-9-17-8-4-6-11(15)14(17)16-12/h2-9H,1H3 | 
| Standard InChI Key | XUCCWPIGDFBNIG-UHFFFAOYSA-N | 
| Canonical SMILES | COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Cl | 
Introduction
Structural and Chemical Identity
Molecular Architecture
The core structure of imidazo[1,2-a]pyridine consists of a fused bicyclic system with a five-membered imidazole ring adjacent to a six-membered pyridine ring. In 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine, the chlorine atom at position 8 and the 2-methoxyphenyl group at position 2 introduce steric and electronic modifications that influence reactivity and biological activity. The methoxy group’s ortho-substitution on the phenyl ring may enhance π-π stacking interactions in biological targets, while the chloro group modulates electron density across the heterocycle .
Table 1: Key Structural Data for Analogous Compounds
The target compound’s molecular formula is inferred as C₁₄H₁₁ClN₂O, with a molecular weight of 266.71 g/mol. Its logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Spectroscopic Characterization
While direct NMR data for 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine are unavailable, analogs provide benchmarks. For example, 2-phenylimidazo[1,2-a]pyridine derivatives exhibit characteristic ¹H NMR signals: aromatic protons between δ 6.8–8.2 ppm and methoxy groups near δ 3.8 ppm . The chlorine atom’s electron-withdrawing effect deshields adjacent protons, shifting their signals downfield. In ¹³C NMR, the imidazo[1,2-a]pyridine core shows carbons at δ 115–155 ppm, with quaternary carbons near δ 140–150 ppm .
Synthetic Strategies
One-Pot Condensation Methodology
The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with α-haloketones or acetophenones. For 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine, a modified Ultrasound (US)-assisted one-pot method is proposed, adapting protocols from Paengphua et al. :
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Reagents:
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2-Amino-5-chloropyridine (1.2 equiv)
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2-Methoxyacetophenone (1.0 equiv)
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Iodine (1.2 equiv) as an oxidizing agent
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[BMIM]BF₄ (20 mol%) as an ionic liquid catalyst
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Potassium carbonate (2.0 equiv) as base
 
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Procedure:
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Mix reagents under US irradiation (35°C, 2.5 hours).
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Add base and continue US treatment (40–45°C, 20 minutes).
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Isolate via column chromatography (yield: ~75–80%).
 
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This method circumvents traditional drawbacks like high temperatures (>100°C) and prolonged reaction times (>24 hours) . The ionic liquid enhances reaction efficiency by stabilizing intermediates and facilitating proton transfer .
Table 2: Optimization of Base in Synthesis
| Base | Equiv | Time (min) | Yield (%) | 
|---|---|---|---|
| NaOH | 2.0 | 20 | 71 | 
| K₂CO₃ | 2.0 | 20 | 76 | 
| K₂CO₃ | 4.0 | 20 | 82 | 
Potassium carbonate outperforms sodium hydroxide due to milder basicity, reducing side reactions like hydrolysis of the methoxy group .
Alternative Routes
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Cyclocondensation: Reacting 2-aminopyridines with α,β-unsaturated ketones under acidic conditions .
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Cross-Dehydrogenative Coupling: Oxidative coupling of 2-aminopyridines with aldehydes using transition-metal catalysts .
 
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s solubility in water is expected to be low (~0.1 mg/mL) due to its aromatic and chloro-substituted structure. It is likely soluble in organic solvents like DMSO or ethanol. Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases .
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